molecular formula C16H20F3NO5 B11587476 Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate

Cat. No.: B11587476
M. Wt: 363.33 g/mol
InChI Key: UKHLAJXQJIUJMY-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate is a complex organic compound characterized by the presence of trifluoromethyl and hydroxy groups, along with an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate involves its interaction with specific molecular targets and pathways:

Biological Activity

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate, a compound with significant potential in pharmaceutical applications, exhibits various biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure that includes a trifluoromethyl group and a hydroxy group, which contribute to its unique biological properties. Its systematic name is:

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(methylcarbamoyl)amino]phenyl}propanoate

  • Molecular Formula: C13H15F3N2O4
  • Molecular Weight: 320.27 g/mol

This compound interacts with various biological pathways primarily through modulation of G protein-coupled receptors (GPCRs). These receptors play crucial roles in cellular signaling and are involved in many physiological processes.

Key Mechanisms:

  • GPCR Activation : The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways that regulate cell function.
  • Enzyme Inhibition : It has been noted to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.5Apoptosis induction
A549 (Lung Cancer)12.0Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of proliferation

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant decrease in paw edema compared to controls.

Pharmacokinetics

Studies have shown that the compound has favorable pharmacokinetic properties with good bioavailability and a moderate half-life, making it suitable for therapeutic applications.

Toxicity Profile

Toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses but requires further investigation into long-term effects.

Properties

Molecular Formula

C16H20F3NO5

Molecular Weight

363.33 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(propan-2-yloxycarbonyl)amino]phenyl]propanoate

InChI

InChI=1S/C16H20F3NO5/c1-5-24-13(21)15(23,16(17,18)19)11-6-8-12(9-7-11)20(4)14(22)25-10(2)3/h6-10,23H,5H2,1-4H3

InChI Key

UKHLAJXQJIUJMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)N(C)C(=O)OC(C)C)(C(F)(F)F)O

Origin of Product

United States

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